5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione
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Overview
Description
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a benzylidene group and bis(2-chloroethyl)amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-[Bis(2-chloroethyl)amino]benzaldehyde with pyrimidine-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also interact with DNA, causing cross-linking and subsequent inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
5-[Bis(2-chloroethyl)amino]pyrimidine-2,4-diol: Similar structure but with hydroxyl groups instead of the benzylidene group.
4-[Bis(2-chloroethyl)amino]benzaldehyde: Precursor in the synthesis of the target compound.
Pyrimidine-2,4,6-trione: Core structure without the bis(2-chloroethyl)amino and benzylidene substituents.
Uniqueness
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-chloroethyl)amino and benzylidene groups enhances its potential as a versatile compound in various scientific applications.
Properties
CAS No. |
68961-21-7 |
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Molecular Formula |
C15H15Cl2N3O3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15Cl2N3O3/c16-5-7-20(8-6-17)11-3-1-10(2-4-11)9-12-13(21)18-15(23)19-14(12)22/h1-4,9H,5-8H2,(H2,18,19,21,22,23) |
InChI Key |
VMTWXIRNUYZQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)N(CCCl)CCCl |
Origin of Product |
United States |
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